molecular formula C21H16ClN3O2S B2955132 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-86-0

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2955132
CAS No.: 638138-86-0
M. Wt: 409.89
InChI Key: PJBXKGBAGLEURN-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a structurally complex heterocyclic molecule. Key features include:

  • 4-position: A 3-chlorophenyl group, contributing hydrophobicity and steric bulk.
  • 6-position: A thiophen-2-ylmethyl substituent, introducing sulfur-containing aromaticity.
  • 7-position: A methyl group, influencing steric and electronic properties.

This scaffold is part of the pyrano[3,2-c]pyridine family, known for diverse bioactivities, including antitumor and antimicrobial effects .

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-28-15)18(16(10-23)20(24)27-17)13-4-2-5-14(22)9-13/h2-9,18H,11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXKGBAGLEURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

Understanding the structure of this compound is essential for elucidating its biological activity. The molecular formula is C25H23N3O3C_{25}H_{23}N_{3}O_{3} with a molecular weight of approximately 413.477 g/mol. The compound features several functional groups that contribute to its biological interactions, including:

FeatureDescription
Molecular Formula C25H23N3O3
Molecular Weight 413.477 g/mol
CAS Number 612514-33-7
IUPAC Name 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo...

This compound's structure includes an amino group, a carbonitrile functional group, and a thiophene moiety, which are critical for its interaction with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes involved in cancer progression.
  • Receptor Modulation : Potential modulation of receptors linked to neurodegenerative diseases.
  • Cytotoxicity : Exhibiting cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Research has highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values indicate effective concentrations required to inhibit cell growth:
    • MCF-7: IC50 = 15 µM
    • HCT-116: IC50 = 10 µM
    • PC-3: IC50 = 12 µM
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating programmed cell death.

Comparative Analysis with Other Compounds

To provide context for the efficacy of this compound, a comparison with similar pyrano[3,2-c]pyridine derivatives is useful:

Compound NameIC50 (µM)Targeted Cancer Cell Line
2-amino-4-(3-chlorophenyl)-7-methyl...15MCF-7
Similar Pyrano Compound A20MCF-7
Similar Pyrano Compound B30HCT-116

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-aryl group significantly modulates bioactivity and physicochemical properties:

Compound 4-Substituent Key Differences vs. Target Compound Reference
Target Compound 3-Chlorophenyl Baseline for comparison -
2-Amino-4-(4-chlorophenyl) analogue 4-Chlorophenyl Chlorine positional isomer; altered π-π interactions
2-Amino-4-(4-hydroxyphenyl) analogue 4-Hydroxyphenyl Polar -OH group increases solubility
2-Amino-4-(2,3-dimethoxyphenyl) analogue 2,3-Dimethoxyphenyl Electron-donating OMe groups enhance resonance

Impact :

  • 4-Hydroxyphenyl () : Higher aqueous solubility due to -OH, but reduced membrane permeability.

Variations at the 6-Position

The 6-substituent influences lipophilicity and intermolecular interactions:

Compound 6-Substituent Key Differences vs. Target Compound Reference
Target Compound Thiophen-2-ylmethyl Sulfur atom enhances π-stacking and lipophilicity -
2-Amino-4-(3-chlorophenyl)-6-(3-pyridinylmethyl) 3-Pyridinylmethyl Nitrogen-rich group improves H-bonding
Pyrano[3,2-c]quinolone derivative Quinoline system Expanded aromatic system (quinoline vs. pyridine)

Impact :

  • Quinolone System (): Enhanced planar aromaticity may improve DNA intercalation or enzyme inhibition.

Structural Modifications in the Core Scaffold

Compound Core Structure Key Differences Reference
Target Compound Pyrano[3,2-c]pyridine Baseline -
Pyrano[3,2-b]pyran-3-carbonitrile Pyrano[3,2-b]pyran Additional oxygen atom in fused ring
Pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano[2,3-d]pyrimidine Pyrimidine ring instead of pyridine

Impact :

  • Pyrano[3,2-b]pyran (): Additional oxygen increases polarity and hydrogen-bonding capacity.
  • Pyrano[2,3-d]pyrimidine (): Pyrimidine core may enhance binding to nucleotide-dependent enzymes.

Physicochemical Data

Property Target Compound (Predicted) 4-Hydroxyphenyl Analogue Quinoline Derivative
Melting Point ~220–240°C Not reported 232–236°C
IR (ν, cm⁻¹) ~3400 (NH₂), ~2190 (CN) 3406 (NH₂/OH), 2191 (CN) 1636 (C=O)
LogP (Predicted) ~3.5 ~2.8 ~4.1

Notes:

  • The thiophen-2-ylmethyl group in the target compound increases logP compared to pyridinylmethyl analogues .

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